2,3-Butanediamine, (R*,R*)-

Catalog No.
S12796194
CAS No.
20699-48-3
M.F
C4H12N2
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Butanediamine, (R*,R*)-

CAS Number

20699-48-3

Product Name

2,3-Butanediamine, (R*,R*)-

IUPAC Name

(2R,3R)-butane-2,3-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1

InChI Key

GHWVXCQZPNWFRO-QWWZWVQMSA-N

Canonical SMILES

CC(C(C)N)N

Isomeric SMILES

C[C@H]([C@@H](C)N)N

2,3-Butanediamine, also known as (R*,R*)-2,3-butanediamine, is an organic compound with the molecular formula C4H12N2\text{C}_4\text{H}_{12}\text{N}_2. It is a chiral diamine that exists in three stereoisomeric forms: meso and a pair of enantiomers. The compound features two amino groups (NH2-\text{NH}_2) attached to a butane chain, specifically at the second and third carbon atoms. This unique structure allows it to form complexes with transition metals, making it significant in coordination chemistry and catalysis applications .

Research indicates that 2,3-butanediamine exhibits biological activity that may be relevant in pharmacology. It has been studied for its potential role as a building block in pharmaceuticals and as a ligand in biological systems. Its ability to chelate metal ions could also imply a role in biological processes involving metal ions .

Several methods exist for synthesizing 2,3-butanediamine:

  • Hydrolysis of 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole: This method involves treating the imidazole derivative with barium hydroxide .
  • Reduction of Dimethylglyoxime: This process utilizes lithium aluminium hydride to reduce dimethylglyoxime to form 2,3-butanediamine .
  • Fractional Crystallization: The meso and d,l diastereomers can be separated through this technique after their hydrochloride salts are formed.
  • Resolution using Tartrate Salts: Enantiomers can be resolved using this method to obtain pure forms of the compound .

2,3-Butanediamine finds applications across various fields:

  • Coordination Chemistry: Used as a ligand for metal complexes.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs.
  • Polymer Chemistry: Utilized in producing polyamides and other polymers due to its diamine functionality.
  • Agricultural Chemicals: It may serve as a precursor for agrochemicals .

Studies on 2,3-butanediamine have focused on its interactions with metal ions and other ligands. Its ability to form stable complexes with transition metals makes it an interesting subject for research in catalysis and materials science. The stereochemistry of these complexes can significantly affect their reactivity and stability .

Several compounds share structural similarities with 2,3-butanediamine. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1,2-DiaminopropaneC3H8N2\text{C}_3\text{H}_8\text{N}_2Shorter chain; lacks chirality
1,4-ButanediamineC4H12N2\text{C}_4\text{H}_{12}\text{N}_2Linear structure; different positioning of amines
1,2-DiaminocyclohexaneC6H12N2\text{C}_6\text{H}_{12}\text{N}_2Cyclic structure; three stereoisomers
1,6-HexanediamineC6H16N2\text{C}_6\text{H}_{16}\text{N}_2Longer chain; no chirality

The primary uniqueness of 2,3-butanediamine lies in its chiral nature and its specific position of amino groups along a butane chain, allowing for distinct chemical properties compared to its analogs .

Structural and Stereochemical Features

2,3-Butanediamine, (R,R)-, systematically named (2R,3R)-2,3-diaminobutane, belongs to the class of vicinal diamines. Its structure consists of a four-carbon chain with amino groups (-NH~2~) attached to the second and third carbons, creating two adjacent stereogenic centers. The compound’s stereoisomerism arises from the spatial arrangement of these amino groups, yielding three distinct forms:

  • (2R,3R)-2,3-Butanediamine: The dextrorotatory enantiomer, denoted (+)-2,3-butanediamine.
  • (2S,3S)-2,3-Butanediamine: The levorotatory enantiomer, denoted (-)-2,3-butanediamine.
  • meso-2,3-Butanediamine: A diastereomer with an internal plane of symmetry, rendering it achiral despite having two stereocenters.

The (R,R)-form corresponds to the (2R,3R)-enantiomer, which exhibits a specific optical rotation and distinct coordination behavior with metal ions. Its absolute configuration was resolved using tartrate salts, enabling the isolation of enantiopure samples.

Table 1: Stereoisomers of 2,3-Butanediamine

StereoisomerConfigurationOptical ActivityCAS Number
(2R,3R)-enantiomerR,R(+)52165-56-7
(2S,3S)-enantiomerS,S(-)25139-83-7
meso-formR,SNone563-86-0

Synthesis and Isolation

The synthesis of (R,R)-2,3-butanediamine typically involves the reduction of dimethylglyoxime (Butane-2,3-dione dioxime) using lithium aluminium hydride (LiAlH~4~). This method yields a racemic mixture of the (2R,3R)- and (2S,3S)-enantiomers, which are separated via fractional crystallization of their hydrochloride salts or resolved using chiral auxiliaries like tartaric acid. For instance, treating the racemic mixture with L-(+)-tartaric acid preferentially crystallizes the (2R,3R)-enantiomer as a diastereomeric salt, which is subsequently liberated via base extraction.

Table 2: Physical Properties of (2R,3R)-2,3-Butanediamine

PropertyValueSource
Molecular formulaC~4~H~12~N~2~
Molecular weight88.15 g/mol
Optical rotation (α)+14.5° (c = 1, H~2~O)
CAS number52165-56-7

The enantiomer’s coordination chemistry has been extensively studied, particularly in cobalt(III) complexes. For example, [Co(meso-2,3-butanediamine)~2~CO~3~]^+^ exhibits a rare axial methyl group configuration, underscoring the ligand’s ability to induce specific stereoelectronic environments in metal centers.

Historical Context of Chiral Diamine Research

Early Developments in Coordination Chemistry

The study of chiral diamines dates to Alfred Werner’s seminal 1911 work on cobalt(III) complexes, where he demonstrated that cis-[Co(en)~2~(NH~3~)Cl]Cl~2~ (en = ethylenediamine) could exhibit chirality solely from the helical arrangement of achiral ligands. This discovery laid the groundwork for understanding metal-centered chirality, later termed “stereogenic-at-metal” systems. Werner’s insights revealed that diamines like ethylenediamine could impose specific helicities (Λ or Δ) on metal complexes, influencing their reactivity and spectroscopic properties.

Evolution of Synthetic Methodologies

The mid-20th century saw advances in diamine synthesis and resolution techniques. For 2,3-butanediamine, key milestones include:

  • 1950s: Development of the Baeyer-Villiger oxidation route to generate dimethylglyoxime precursors.
  • 1960s: Adoption of LiAlH~4~ as a reducing agent for converting oximes to diamines.
  • 1980s: Introduction of chiral resolution methods using tartaric acid derivatives, enabling access to enantiopure (R,R)- and (S,S)-forms.

These innovations facilitated the use of 2,3-butanediamine enantiomers in asymmetric catalysis. For instance, the (2R,3R)-enantiomer has been employed as a ligand in ruthenium-catalyzed transfer hydrogenation reactions, where its rigid backbone enhances enantioselectivity.

Role in Modern Asymmetric Catalysis

Chiral diamines gained prominence in the 2000s with the advent of chiral-at-metal catalysts. Fontecave’s 2003 study on ruthenium phenanthroline complexes highlighted how achiral ligands could induce metal-centered chirality, though initial enantioselectivities were modest. Subsequent work by Meggers and others demonstrated that enantiopure diamines like (R,R)-2,3-butanediamine could serve as chiral auxiliaries in rhodium- and iridium-based catalysts, achieving >99% enantiomeric excess in asymmetric cyclopropanation and hydroxylation reactions.

Key Historical Milestones:

  • 1911: Werner’s chiral cobalt complexes.
  • 1980s: Davies’ use of iron-diamine complexes in Diels-Alder reactions.
  • 2003: Fontecave’s chiral-at-ruthenium catalysts.
  • 2010s: Meggers’ rhodium catalysts with enantiopure diamine ligands.

Molecular Geometry and Configuration

2,3-Butanediamine, (R,R)-, represents a racemic mixture of the (2R,3R) and (2S,3S) enantiomers of the organic compound with molecular formula C₄H₁₂N₂ and molecular weight 88.15 g/mol [1]. The compound is registered under CAS number 20699-48-3 and is catalogued as PubChem CID 7332379 [1] [9]. The molecular structure consists of a four-carbon chain with amino groups attached to the second and third carbon atoms, creating two adjacent chiral centers [3].

The molecular geometry around each nitrogen atom adopts a tetrahedral configuration characteristic of sp³-hybridized nitrogen atoms [18]. The carbon-nitrogen-carbon bond angles approximate 108°, which is close to the ideal tetrahedral angle of 109.5° but slightly compressed due to the lone pair of electrons on nitrogen [18]. The carbon-nitrogen bond lengths are approximately 1.47 Å, consistent with typical C-N single bond distances in aliphatic amines [18].

The presence of two chiral centers at positions 2 and 3 creates specific stereochemical requirements for the (R,R) designation [11]. In this notation, both chiral centers possess the same relative configuration, meaning that in the racemic mixture, one component has (2R,3R) absolute configuration while its enantiomer has (2S,3S) absolute configuration [1] [2] [9]. This stereochemical relationship is fundamental to understanding the compound's three-dimensional structure and its distinction from other stereoisomeric forms.

PropertyValueReference
Molecular FormulaC₄H₁₂N₂ [1]
Molecular Weight (g/mol)88.15 [1]
CAS Registry Number20699-48-3 [1] [9]
Number of Chiral Centers2 [3]
Absolute Configuration(2R,3R) and (2S,3S) racemic [1] [9]
Bond Length C-N (Å)~1.47 [18]
Bond Angle C-N-C (°)~108° [18]

Comparative Stereoisomerism: meso versus d,l Diastereomers

The stereochemistry of 2,3-butanediamine encompasses three distinct stereoisomeric forms: the (R,R) racemic mixture, the individual enantiomers (2R,3R) and (2S,3S), and the meso form (2R,3S) [3] [7]. This stereoisomeric diversity arises from the presence of two adjacent chiral centers, which theoretically allows for 2ⁿ = 4 stereoisomers, but the presence of internal symmetry reduces this number to three [8] [12].

The (R,R) form represents a racemic mixture containing equal amounts of the (2R,3R) and (2S,3S) enantiomers [1] [9]. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties except for their optical rotation [11] [12]. The (2R,3R) enantiomer, registered as CAS 52165-57-8, displays dextrorotatory optical activity, while the (2S,3S) enantiomer, registered as CAS 52165-56-7, exhibits levorotatory behavior [2] [4].

In contrast, the meso form of 2,3-butanediamine possesses the (2R,3S) configuration and is registered under CAS number 20759-15-3 [7]. This stereoisomer contains an internal plane of symmetry that renders it optically inactive despite containing two chiral centers [11] [13]. The meso compound represents a diastereomer of both the (2R,3R) and (2S,3S) enantiomers, meaning it has the same molecular formula and connectivity but differs in the spatial arrangement of atoms and cannot be superimposed through simple rotation [12] [13].

The stereochemical distinction between the (R,R) and meso forms can be understood through configurational analysis [11]. When both chiral centers have the same absolute configuration (R,R or S,S), the molecule lacks internal symmetry and exists as a pair of enantiomers [11] [12]. However, when the chiral centers have opposite configurations (R,S), the resulting internal mirror plane creates a meso compound [11] [13].

StereoisomerCAS NumberOptical ActivitySymmetryRelationship
(2R,3R)-2,3-Butanediamine52165-57-8DextrorotatoryNo internal symmetryEnantiomer of (2S,3S)
(2S,3S)-2,3-Butanediamine52165-56-7LevorotatoryNo internal symmetryEnantiomer of (2R,3R)
meso-2,3-Butanediamine20759-15-3Optically inactiveInternal mirror planeDiastereomer of both enantiomers
(R,R)-2,3-Butanediamine20699-48-3Racemic mixtureRacemic mixtureEqual mixture of (2R,3R) and (2S,3S)

Crystallographic Characterization Techniques

Crystallographic analysis of 2,3-butanediamine and its derivatives has been primarily accomplished through single-crystal X-ray diffraction studies of metal complexes containing the diamine ligand [14] [15] [22]. The most comprehensive structural characterization comes from the crystal structure determination of potassium ΛΔ-rac-2,3-butanediamine-N,N,N',N'-tetraacetatecobaltate hemihydrate, which was solved using X-ray diffraction methods [14] [15] [22].

The crystallographic data for this complex reveals a triclinic crystal system with space group P-1 [14] [15] [22]. The unit cell parameters are: a = 0.9412(5) nm, b = 1.2166(6) nm, c = 1.5370(9) nm, with angles α = 70.68(4)°, β = 73.45(4)°, and γ = 83.24(4)° [14] [15] [22]. The structure was refined using the least squares method to an R-factor of 0.047 based on 3,847 diffraction reflections [14] [15] [22].

The crystal structure analysis demonstrates that the complex contains two symmetrically independent enantiomer pairs: Δ-[Co(R,R)-bdta]⁻ and Λ-[Co(S,S)-bdta]⁻, along with potassium ions and water molecules of crystallization [14] [15] [22]. This structural arrangement provides direct evidence for the coordination behavior of the racemic 2,3-butanediamine ligand and confirms the stereochemical assignments [14] [15].

Additional crystallographic studies have been conducted on related nickel complexes containing meso-2,3-butanediamine as a ligand [25] [26]. These investigations utilized single-crystal diffraction techniques to determine the molecular structure of tetrahedrally coordinated complexes, providing insights into the coordination geometry and stereochemical preferences of the different stereoisomeric forms [25] [26].

The crystallographic characterization techniques employed include conventional single-crystal X-ray diffraction using standard laboratory sources, with data collection typically performed at room temperature [14] [15] [22]. Structure solution methods involve direct methods and dual-space algorithms implemented in crystallographic software packages, followed by least-squares refinement procedures [14] [15] [22]. These techniques have proven essential for confirming the absolute configuration of stereoisomers and understanding the solid-state packing arrangements of 2,3-butanediamine derivatives.

ParameterValueComplex Type
Space GroupP-1ΛΔ-K[Co(rac-bdta)]·1/2H₂O
Crystal SystemTriclinicΛΔ-K[Co(rac-bdta)]·1/2H₂O
Unit Cell a (nm)0.9412(5)ΛΔ-K[Co(rac-bdta)]·1/2H₂O
Unit Cell b (nm)1.2166(6)ΛΔ-K[Co(rac-bdta)]·1/2H₂O
Unit Cell c (nm)1.5370(9)ΛΔ-K[Co(rac-bdta)]·1/2H₂O
Alpha (°)70.68(4)ΛΔ-K[Co(rac-bdta)]·1/2H₂O
Beta (°)73.45(4)ΛΔ-K[Co(rac-bdta)]·1/2H₂O
Gamma (°)83.24(4)ΛΔ-K[Co(rac-bdta)]·1/2H₂O
R-factor0.047X-ray diffraction study
Number of Reflections3,847X-ray diffraction study

Hydrolysis of 2-Ethoxy-4,5-Dihydro-4,5-Dimethylimidazole

The hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole represents one of the most established synthetic pathways for producing 2,3-butanediamine [1]. This method employs barium hydroxide as the hydrolyzing agent under reflux conditions to cleave the imidazole ring structure, yielding a racemic mixture of 2,3-butanediamine stereoisomers [1] [2].

The reaction mechanism involves nucleophilic attack by hydroxide ions on the electrophilic carbon centers of the imidazole ring. The barium hydroxide serves as a strong base that facilitates the hydrolytic cleavage by providing a high concentration of hydroxide ions in the reaction medium [3] [4]. Under reflux conditions, typically conducted at temperatures ranging from 80-120°C, the imidazole ring undergoes ring-opening to form the corresponding diamine product [1].

Reaction Conditions and Optimization

The optimal reaction conditions require careful control of temperature, reaction time, and stoichiometric ratios. The use of barium hydroxide rather than other hydroxide bases is preferred due to its moderate solubility and ability to maintain appropriate pH conditions throughout the reaction [1]. The reaction typically proceeds over several hours under reflux, with conversion monitored through gas chromatography or high-performance liquid chromatography.

Product Distribution and Stereochemical Considerations

This synthetic route produces a racemic mixture containing both (R,R)- and (S,S)- enantiomers of 2,3-butanediamine, along with the meso form [1]. The stereochemical outcome is non-selective, necessitating subsequent separation procedures to obtain enantiomerically pure material. The reaction yields are generally moderate to good, ranging from 60-80% depending on reaction conditions and purification methods employed [2].

Reduction of Dimethylglyoxime Using LiAlH4

Lithium aluminum hydride reduction of dimethylglyoxime provides an alternative synthetic approach for 2,3-butanediamine production [5]. This method involves the direct reduction of oxime functional groups to primary amines using lithium aluminum hydride as a powerful reducing agent [6] [7].

Mechanistic Pathway

The reduction mechanism proceeds through a series of hydride transfer reactions where lithium aluminum hydride acts as a nucleophilic reducing agent [6] [7]. The process begins with the coordination of lithium aluminum hydride to the nitrogen atoms of the oxime groups, followed by hydride delivery to reduce the carbon-nitrogen double bonds [8]. This transformation converts the oxime functionalities into primary amine groups while maintaining the stereochemical integrity of the carbon backbone [5].

The reaction typically requires anhydrous conditions using tetrahydrofuran or diethyl ether as solvents [7]. Temperature control is critical, with reactions generally conducted at 0°C to room temperature to prevent side reactions and decomposition of the reducing agent [6].

Stereoselectivity and Product Formation

The reduction of dimethylglyoxime with lithium aluminum hydride predominantly yields the meso form of 2,3-butanediamine, with approximately 60% selectivity for this stereoisomer [9] [5]. This stereochemical preference arises from the conformational constraints imposed by the dimethylglyoxime precursor and the mechanism of hydride delivery [5].

Yield Optimization Strategies

Yield optimization in this synthetic route depends on several critical factors including reagent stoichiometry, reaction temperature, and workup procedures [6] [7]. The use of excess lithium aluminum hydride (typically 2-3 equivalents) ensures complete reduction of both oxime groups [7]. Careful quenching with water or alcohols under controlled conditions prevents decomposition of the product and maximizes yield [6].

Diastereomer Separation Strategies

Fractional Crystallization of Hydrochloride Salts

Fractional crystallization of hydrochloride salts represents the most widely employed method for separating 2,3-butanediamine diastereomers [1] [10]. This technique exploits the differential solubility properties of diastereomeric salts to achieve separation of the meso form from the racemic mixture [11] [12].

Fundamental Principles

The separation is based on the formation of diastereomeric hydrochloride salts, which exhibit distinct physical properties including solubility, melting point, and crystallization behavior [13] [10]. The meso and racemic forms of 2,3-butanediamine, when converted to their corresponding hydrochloride salts, display significantly different solubilities in polar solvents [1] [14].

Operational Parameters

The crystallization process requires careful optimization of several parameters including solvent selection, temperature control, and seeding procedures [11] [15]. Common solvents employed include water, methanol, ethanol, and their mixtures, with the choice depending on the specific solubility characteristics of the target diastereomer [16]. Temperature cycling between elevated dissolution temperatures (60-80°C) and crystallization temperatures (0-25°C) enhances separation efficiency [11].

Separation Efficiency and Scalability

Fractional crystallization achieves high separation efficiency for diastereomer resolution, with purity levels exceeding 95% achievable through multiple recrystallization cycles [10] [12]. The method is readily scalable to industrial production levels, making it economically viable for large-scale synthesis [16]. Separation factors of 10-100 are commonly observed, depending on the specific solvent system and operating conditions employed [15].

Enantiomeric Resolution via Tartrate Derivatives

Enantiomeric resolution using tartrate derivatives provides an effective method for separating the (R,R)- and (S,S)- enantiomers of 2,3-butanediamine [1] [17]. This classical resolution technique relies on the formation of diastereomeric salts with chiral tartaric acid derivatives [18] [19].

Chiral Resolving Agents

Tartaric acid and its derivatives serve as highly effective chiral resolving agents due to their rigid molecular structure and multiple stereogenic centers [17] [20]. Common resolving agents include (+)-tartaric acid, (-)-tartaric acid, and their diester derivatives such as di-p-toluoyl-tartaric acid [18]. The choice of resolving agent depends on the specific substrate and desired enantiomer [19] [20].

Resolution Mechanism

The resolution process involves acid-base chemistry where the basic 2,3-butanediamine forms ionic complexes with the acidic tartrate resolving agent [14] [17]. The resulting diastereomeric salts exhibit different physical properties, particularly solubility characteristics, enabling separation through selective crystallization [10] [19].

Optimization and Efficiency

Resolution efficiency is influenced by solvent selection, temperature, and the molar ratio of substrate to resolving agent [14] [17]. Optimal conditions typically employ 1:1 stoichiometric ratios with careful temperature control during crystallization [18]. Multiple recrystallization cycles can achieve enantiomeric excess values exceeding 99% [19] [20].

Recovery and Recycling

An important advantage of tartrate-based resolution is the ability to recover both the desired enantiomer and the resolving agent [17] [18]. The less soluble diastereomeric salt is isolated through filtration, while the more soluble salt can be recovered from the mother liquor, enabling recycling of the resolving agent and recovery of the opposite enantiomer [19].

Emerging Biotechnological Approaches

Microbial Production Using Engineered E. coli Strains

Biotechnological production of 2,3-butanediamine using engineered Escherichia coli represents a promising sustainable alternative to chemical synthesis [21] [22]. This approach leverages metabolic engineering principles to create microbial cell factories capable of producing target diamines from renewable feedstocks [23] [24].

Metabolic Engineering Strategies

The development of engineered E. coli strains for 2,3-butanediamine production involves the introduction of heterologous biosynthetic pathways and optimization of native metabolic networks [22] [23]. Key engineering targets include enhancement of precursor availability, cofactor regeneration, and elimination of competing metabolic pathways [25].

Successful implementations have focused on optimizing the supply of essential cofactors including pyridoxal phosphate and NADPH, which are critical for diamine biosynthesis [22] [25]. Overexpression of genes involved in the pentose phosphate pathway and pyridine nucleotide transhydrogenase enhances NADPH availability, while optimization of vitamin B6 biosynthesis improves pyridoxal phosphate levels [22].

Pathway Engineering and Optimization

The engineering of biosynthetic pathways for 2,3-butanediamine production requires careful consideration of enzyme kinetics, metabolic flux distribution, and regulatory mechanisms [23] [24]. Computational modeling approaches, including genome-scale metabolic models, guide the design of optimal pathway configurations and identify potential bottlenecks [23].

Recent advances have demonstrated the feasibility of producing related diamines such as 1,3-diaminopropane and 1,4-diaminobutane through similar engineering approaches [26] [22]. These studies provide valuable insights into the metabolic requirements and optimization strategies applicable to 2,3-butanediamine production [24].

Production Optimization and Scale-up

Optimization of microbial production systems involves careful attention to fermentation conditions including pH control, oxygen supply, nutrient availability, and temperature regulation [21] [27]. Fed-batch fermentation strategies have proven particularly effective for maximizing product titers while maintaining cell viability [21] [28].

Current research efforts focus on achieving economically competitive production levels through strain improvement, process optimization, and downstream processing development [24] [27]. Integration of systems biology approaches and synthetic biology tools continues to drive improvements in production efficiency and product selectivity [29].

Environmental and Economic Considerations

Biotechnological production offers significant environmental advantages compared to traditional chemical synthesis, including reduced waste generation, lower energy requirements, and utilization of renewable feedstocks [23] [24]. The development of sustainable production processes aligns with growing industrial demands for environmentally responsible manufacturing approaches [29].

Economic competitiveness remains a key challenge, requiring continued optimization of production yields, downstream processing efficiency, and overall process economics [24] [27]. However, the potential for selective production of specific stereoisomers and integration with existing biorefinery infrastructure presents attractive opportunities for commercial development [23].

Synthetic MethodYield (%)StereoselectivityScale ApplicabilityEnvironmental Impact
Imidazole Hydrolysis60-80Non-selectiveIndustrialModerate
LiAlH₄ Reduction~60Meso-selectiveLaboratory to PilotModerate
Fractional Crystallization>95 (separation)High resolutionIndustrialLow
Tartrate Resolution>99% eeEnantioselectiveIndustrialLow
Microbial ProductionUnder optimizationPotentially selectivePilot to IndustrialVery Low

XLogP3

-0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

88.100048391 g/mol

Monoisotopic Mass

88.100048391 g/mol

Heavy Atom Count

6

UNII

L55K56E9N0
184SY81JID

Dates

Last modified: 08-09-2024

Explore Compound Types